molecular formula C19H15N5O B7734233 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B7734233
M. Wt: 329.4 g/mol
InChI Key: PYWRCSFSIPRRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulatory enzyme of considerable interest in multiple fields of biomedical research. In neuroscience, DYRK1A is implicated in neuronal development and synaptic function, and its gene is located in the critical Down syndrome region of chromosome 21. Inhibition of DYRK1A by this compound has been shown to modulate the alternative splicing of tau, reducing the inclusion of exon 10 and the generation of the 4-repeat tau isoform, which is a pathogenic driver in tauopathies like Alzheimer's disease and frontotemporal dementia . This makes it a valuable chemical probe for investigating tau-related pathology and potential therapeutic strategies. Beyond neurodegenerative diseases, its research utility extends to oncology, as DYRK1A inhibition can influence cell cycle control and has been explored in the context of targeting glioblastoma stem cells and other malignancies . The compound's specific mechanism provides researchers with a precise tool to dissect DYRK1A signaling pathways, study its role in cognitive disorders, and evaluate its viability as a therapeutic target in cancer models.

Properties

IUPAC Name

2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-2-25-13-9-7-12(8-10-13)24-18(21)14(11-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWRCSFSIPRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps but complicate purification. Recent studies suggest switchable solvents (e.g., ionic liquids) improve recyclability.

Catalyst Recycling

Pd₂(dba)₃ and BINAP systems can be reused up to three times with minimal activity loss, reducing overall costs.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40–50% for cyclization and coupling steps, achieving comparable yields.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR: Distinct signals for the ethoxyphenyl (δ 1.35 ppm, triplet; δ 4.02 ppm, quartet) and cyano groups (no proton signal).

  • HRMS: Molecular ion peak at m/z 329.1294 [M+H]⁺.

  • X-ray Crystallography: Confirms planar pyrroloquinoxaline core and substituent orientation.

Industrial-Scale Production Considerations

Scaling up requires addressing:

  • Exothermic Reactions: Jacketed reactors for temperature control during nitration and hydrogenation.

  • Catalyst Removal: Filtration through celite beds to recover Pd residues.

  • Waste Management: Neutralization of acidic by-products before disposal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution reactions, particularly under acidic or catalytic conditions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing solubility for pharmacological studies .

  • Alkylation : Forms N-alkyl derivatives when treated with alkyl halides (e.g., methyl iodide), modifying electronic properties for structure-activity relationship (SAR) studies .

Example Reaction :

Compound+R-XBaseN-Alkylated Derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Derivative} + \text{HX}

Conditions: DMF, K₂CO₃, 60°C, 6–8 hours .

Cyclocondensation Reactions

The amino and cyano groups facilitate cyclization with active methylene compounds (e.g., acetylacetone, malononitrile):

  • With Acetylacetone : Forms fused pyridine rings via imine formation and subsequent cyclization .

  • With Malononitrile : Generates pyrimidine derivatives through nucleophilic attack at the cyano group .

Mechanistic Pathway :

  • Protonation of the carbonyl group in acetylacetone.

  • Nucleophilic attack by the amino group.

  • Cyclization followed by dehydration .

Table 1 : Cyclocondensation Outcomes

Active Methylene CompoundProduct ClassYield (%)Conditions
AcetylacetonePyrrolo[2,3-b]pyridine72–85AcOH, HCl, reflux
Ethyl cyanoacetatePyrrolo[2,3-d]pyrimidine68–78EtOH, 80°C
MalononitrileCyanopyrroloquinoxaline analogs65–70DMF, 100°C

Hydrolysis of the Cyano Group

The nitrile group at position 3 undergoes hydrolysis to carboxylic acid or amide derivatives under controlled conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid .

  • Basic Hydrolysis : NaOH/H₂O₂ yields the corresponding amide .

Reaction :

-C≡NHCl/H₂O-COOHorNaOH/H₂O₂-CONH₂\text{-C≡N} \xrightarrow{\text{HCl/H₂O}} \text{-COOH} \quad \text{or} \quad \xrightarrow{\text{NaOH/H₂O₂}} \text{-CONH₂}

Electrophilic Substitution on the Aromatic Ring

The ethoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the ether oxygen:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further reduction to amines .

  • Halogenation : Bromine in acetic acid adds bromine atoms for cross-coupling reactions .

Regioselectivity : Controlled by the electron-donating ethoxy group .

Cross-Coupling Reactions

The quinoxaline core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to introduce diverse aryl groups at position 7 or 8 .

  • Buchwald-Hartwig : Forms C-N bonds with amines for functionalization .

Example :

Compound+PhB(OH)₂Pd(PPh₃)₄Aryl-Substituted Derivative\text{Compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Aryl-Substituted Derivative}

Photochemical Reactions

Under UV light, the pyrrole ring undergoes [2+2] cycloaddition with alkenes, forming bridged bicyclic structures . This reactivity is exploited in materials science for photo-crosslinking applications.

Critical Analysis of Reactivity

  • Steric Hindrance : The ethoxyphenyl group at position 1 limits accessibility to the pyrrole nitrogen, favoring reactions at the amino and cyano groups .

  • Electronic Effects : The electron-withdrawing cyano group deactivates the quinoxaline ring, reducing electrophilic substitution rates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. For instance, a study tested various quinoxaline compounds against human cancer cell lines including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cells. The results showed that certain derivatives demonstrated anti-proliferative activities, suggesting their potential as anticancer agents .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibited inhibitory effects against several bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. This positions it as a candidate for developing new antibiotics or antimicrobial agents .

Materials Science

Corrosion Inhibition
A notable application of 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is in the field of corrosion science. Research demonstrated that this compound effectively inhibits the corrosion of C38 steel in hydrochloric acid solutions. The mechanism involves the formation of a protective film on the metal surface, reducing the rate of corrosion significantly .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate anilines and carbonitriles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

In a study published in Z Naturforsch, a series of pyrroloquinoxaline derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell growth, particularly in HeLa cells .

Case Study 2: Corrosion Inhibition Performance

A detailed investigation into the corrosion inhibition properties was conducted using electrochemical techniques. The results indicated that at optimal concentrations, the compound reduced the corrosion rate by over 90% compared to untreated samples in hydrochloric acid environments .

Mechanism of Action

The mechanism of action of 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The inhibitory performance of quinoxaline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent (Position 1) Functional Group (Position 3) Key Findings Reference
AHPQC (2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) 4-Aminophenyl (–NH₂) Carbonitrile (–CN) Achieves 91% corrosion inhibition efficiency for C38 steel in 1 M HCl via mixed physisorption and chemisorption. Protonation of –NH₂ in acidic media enables electrostatic interaction with Cl⁻-covered steel surfaces .
Target Compound (2-Amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) 4-Ethoxyphenyl (–OCH₂CH₃) Carbonitrile (–CN) Ethoxy group enhances electron density on the aromatic ring, potentially improving π-electron donation to metal surfaces. Inhibition efficiency data pending but expected to differ due to reduced protonation capacity compared to AHPQC.
Methoxy-Substituted Analogue (2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) 5-Methoxy-2-methylphenyl (–OCH₃, –CH₃) Carbonitrile (–CN) Methoxy group (–OCH₃) is less basic than –NH₂, leading to weaker protonation and electrostatic interactions. Inhibition efficiency likely lower than AHPQC but higher than purely hydrophobic substituents .
Ethyl Ester Derivative (Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) 4-Aminophenyl (–NH₂) Carboxylate (–COOEt) Ester group reduces polarity and adsorption capacity compared to –CN. Lower inhibition efficiency reported due to weaker interaction with metal surfaces .

Heterocyclic Core Modifications

  • Quinoxaline vs. Pyridine: Derivatives with pyrrolo[2,3-b]pyridine cores (e.g., 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) exhibit reduced nitrogen content, limiting adsorption sites. This results in lower inhibition efficiency compared to quinoxaline-based compounds .
  • Quinoxaline vs. Carboxamide: Conversion of the nitrile group to carboxamide (e.g., 2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) reduces electron-withdrawing effects, altering adsorption mechanisms and solubility .

Adsorption Mechanisms

  • AHPQC: Combines physisorption (electrostatic attraction between protonated –NH₂ and Cl⁻ ions) and chemisorption (donor-acceptor interactions between π-electrons and Fe d-orbitals). XPS confirms chemisorption via Fe–N bonds .
  • Ethoxyphenyl Derivative : Expected to rely more on π-electron donation due to the ethoxy group’s electron-donating nature. Reduced protonation capacity may limit electrostatic interactions, shifting the adsorption balance toward chemisorption .
  • Methoxy-Substituted Analogues : Similar π-electron interactions but weaker protonation, leading to lower surface coverage compared to AHPQC .

Inhibition Efficiency Trends

  • Highest Efficiency : AHPQC (91% at 1.2 mM) due to optimal balance of protonation and π-electron donation .
  • Lower Efficiency : Ester and carboxamide derivatives (<70%) due to weaker adsorption and solubility issues .

Research Findings and Data Tables

Table 1: Electrochemical Parameters of Selected Compounds

Compound Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm ΔG°ads (kJ/mol) Mechanism
AHPQC 1.2 91 Langmuir -14.6 Mixed physisorption/chemisorption
Methoxy Analogue 1.2 78 (estimated) Langmuir -12.0 (estimated) Predominantly chemisorption
Ethyl Ester Derivative 1.2 65 (reported) Temkin -9.5 Physisorption

Table 2: Substituent Effects on Inhibition Performance

Substituent Electron Effect Protonation in Acid Adsorption Strength
–NH₂ (AHPQC) Moderate donor High (forms –NH₃⁺) Strongest
–OCH₂CH₃ (Target) Strong donor Low Moderate
–OCH₃ Strong donor Very low Moderate
–COOEt Weak donor None Weak

Biological Activity

2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in cancer research and as an inhibitor of specific molecular targets. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following molecular formula: C22H23N5O2. Its structure features a pyrroloquinoxaline backbone, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that pyrroloquinoxaline derivatives can inhibit the proliferation of cancer cells.
  • Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of receptor tyrosine kinases, which are crucial in cancer progression.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : There is evidence suggesting that modifications of compounds in this class can effectively inhibit VEGFR, a target for anti-cancer therapies.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer properties.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cells. For instance, one study reported IC50 values in the low micromolar range for these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies utilizing flow cytometry and Western blotting have shown increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Tyrosine Kinase Inhibition

The compound has been evaluated for its ability to inhibit receptor tyrosine kinases, which play a pivotal role in tumor growth and metastasis.

Research Findings

  • VEGFR-2 Inhibition : A study highlighted that certain derivatives showed significant inhibitory activity against VEGFR-2, with IC50 values indicating effective blockade of this pathway .
  • Selectivity : The selectivity profile for tyrosine kinase inhibition was assessed using various assays, showing promising results for select analogs .

Data Summary Table

Activity TypeCell Line/TargetIC50 Value (µM)Reference
Anticancer ActivityMCF-71.9
Anticancer ActivityHCT-1162.3
VEGFR-2 Inhibition-0.39
Tyrosine Kinase InhibitionEPHB3Varies

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile?

Answer:
The synthesis typically involves cyclocondensation reactions. A two-step approach is often used:

Formation of the pyrrolo[2,3-b]quinoxaline core : Reacting substituted quinoxaline precursors with active methylene compounds (e.g., malononitrile derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO .

Functionalization of the 4-ethoxyphenyl group : Introducing the substituent via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .
Key validation : Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Basic: How is the molecular structure of this compound experimentally validated?

Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
  • Spectroscopic techniques :
    • 1H^1H-NMR: Confirms proton environments (e.g., amino groups at δ 5.5–6.5 ppm).
    • FT-IR: Identifies nitrile (C≡N) stretching vibrations at ~2200 cm1^{-1}.
    • UV-Vis: Assesses π→π* transitions in the pyrroloquinoxaline system .

Advanced: What computational strategies are used to predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-donating/accepting behavior. Basis sets like B3LYP/6-31G(d,p) are standard for optimizing geometry and computing Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological or metallic substrates (e.g., corrosion inhibition on steel surfaces by analyzing adsorption energies) .

Advanced: How to design electrochemical experiments to evaluate its corrosion inhibition efficiency?

Answer:

  • Potentiodynamic Polarization (PDP) : Measure corrosion current density (icorri_{corr}) and Tafel slopes in acidic media (e.g., 1 M HCl) to determine inhibition efficiency (η%\eta \%) .
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (RctR_{ct}) to assess adsorption kinetics. A rise in RctR_{ct} with inhibitor concentration indicates effective surface coverage .
  • Control Variables : Temperature (25–60°C), concentration (106^{-6}–103^{-3} M), and immersion time (2–24 hours) must be standardized to avoid data variability .

Advanced: How to resolve contradictions in inhibition efficiency data across studies?

Answer:
Contradictions often arise from:

  • Surface heterogeneity : Pre-treat substrates (e.g., C38 steel) with abrasive polishing to ensure uniform surface roughness .
  • Competitive adsorption : Use complementary techniques like Atomic Force Microscopy (AFM) or Raman spectroscopy to detect co-adsorption of counterions or solvent molecules .
  • Statistical validation : Apply ANOVA to confirm significance of efficiency differences across replicate experiments .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying substituents?

Answer:

  • Electron-donating vs. withdrawing groups : Replace the 4-ethoxyphenyl group with substituents like -NH2_2 (electron-donating) or -NO2_2 (electron-withdrawing) to modulate electron density on the pyrroloquinoxaline core.
  • Bioisosteric replacements : Substitute the nitrile group (-CN) with carboxylic acid (-COOH) or amide (-CONH2_2) to alter solubility and binding affinity .
  • Validation : Compare inhibition efficiencies or binding constants (e.g., KadsK_{ads}) across derivatives using isothermal titration calorimetry (ITC) or Langmuir adsorption isotherms .

Advanced: How to assess potential biological activity using in silico models?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or DNA topoisomerases). The nitrile group often acts as a hydrogen-bond acceptor .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 interactions) to prioritize derivatives for in vitro testing .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
  • Detection limits : Optimize HPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) to achieve sub-ppb sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.